tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate
Description
Chemical Classification and Nomenclature
tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate belongs to the carbamate class of organic compounds, which are characterized by the general formula R2NC(O)OR and contain the distinctive >N−C(=O)−O− structural motif. This compound represents a sophisticated example of carbamate chemistry, incorporating multiple functional groups that contribute to its unique chemical and biological properties. The International Union of Pure and Applied Chemistry name for this compound reflects its complex structure: tert-butyl N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]carbamate, which systematically describes each component of the molecule.
The compound can be classified into several overlapping chemical categories. As a carbamate derivative, it shares structural features with carbamic acid (NH2COOH), from which carbamates are formally derived. The presence of the piperidine ring system classifies it as a heterocyclic compound, specifically within the family of saturated six-membered nitrogen-containing rings. The incorporation of fluorine makes it an organofluorine compound, a class known for distinctive physical and chemical properties resulting from the unique characteristics of the carbon-fluorine bond.
The Chemical Abstracts Service registry number 779339-10-5 provides a unique identifier for this compound in chemical databases and literature. Alternative nomenclature includes the systematic name "Carbamic acid, N-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester," which emphasizes the carbamate ester nature of the molecule. This naming convention follows established protocols for describing complex organic molecules and facilitates precise identification in scientific communication.
Historical Context in Carbamate Chemistry
The development of carbamate chemistry has a rich historical foundation that provides important context for understanding compounds like this compound. The story of carbamates begins in the nineteenth century with the discovery of physostigmine, a naturally occurring methyl carbamate ester isolated from the seeds of Calabar beans (Physostigma venenosum) in 1864 by Jobst and Hesse. This discovery marked the beginning of systematic investigation into carbamate compounds and their biological activities.
The medicinal applications of carbamates were first established when physostigmine was used to treat glaucoma in 1877. This early therapeutic success demonstrated the potential of carbamate-containing molecules in medicine and stimulated further research into synthetic carbamate derivatives. The development expanded significantly in the 1930s with the synthesis of aliphatic esters of carbamic acid, which led to the introduction of carbamate pesticides, initially marketed as fungicides.
The pharmaceutical industry's interest in carbamates intensified throughout the twentieth century as researchers recognized their unique structural properties. Carbamates display excellent chemical and proteolytic stability while maintaining the ability to modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety, making these compounds valuable tools in drug design.
Modern carbamate chemistry has evolved to include sophisticated synthetic methodologies, including the Hofmann rearrangement of amides, the Curtius rearrangement of acyl azides, and various carbonylation reactions. These synthetic advances have enabled the preparation of complex carbamate derivatives like this compound, which combines traditional carbamate chemistry with modern organofluorine and heterocyclic chemistry principles.
Significance in Organic and Medicinal Chemistry Research
This compound holds significant importance in both organic synthesis and medicinal chemistry research due to its multifunctional structure and strategic chemical properties. The compound exemplifies the modern approach to pharmaceutical intermediate design, where multiple pharmacophoric elements are combined to create molecules with enhanced biological activity and improved pharmacokinetic profiles. The strategic incorporation of fluorine has become increasingly important in pharmaceutical research, as evidenced by the fact that fluorinated compounds represent a substantial portion of approved pharmaceuticals.
Piperidine derivatives, which form the core structural element of this compound, serve as important intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The pharmacological spectrum of piperidine derivatives encompasses anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects. This broad range of biological activities makes piperidine-containing compounds valuable scaffolds for drug development programs.
The presence of the fluorobenzyl group adds another dimension of pharmaceutical relevance to this compound. Organofluorine compounds contribute significantly to modern pharmaceuticals, with fluorinated drugs being used for a broad range of therapeutic purposes, including antimicrobial, antitumor, and anti-inflammatory activities. The analysis of fluoro-pharmaceuticals reveals that compounds containing aromatic fluorine (Ar–F) represent the largest family of fluoro-pharmaceuticals, comprising 45.3% of fluorinated drugs on the market.
The tert-butyl carbamate functionality serves as an important protecting group for amines in organic synthesis, making this compound valuable as a synthetic intermediate. Carbamates are widely utilized as peptide bond surrogates in medicinal chemistry due to their chemical stability and capability to permeate cell membranes. This protecting group strategy enables complex synthetic sequences while maintaining functional group compatibility throughout multi-step synthetic procedures.
Structural Overview and Basic Properties
The molecular structure of this compound can be analyzed through its constituent structural elements, each contributing specific chemical and physical properties to the overall molecule. The molecular formula C17H25FN2O2 indicates a compound with moderate molecular complexity, containing carbon, hydrogen, fluorine, nitrogen, and oxygen atoms arranged in a specific three-dimensional architecture.
The piperidine ring system forms the central scaffold of the molecule, providing a saturated six-membered nitrogen-containing heterocycle. This ring system adopts a chair conformation, similar to cyclohexane, which minimizes steric interactions and provides conformational stability. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, contributing to the compound's potential biological interactions.
The 3-fluorobenzyl substituent attached to the piperidine nitrogen introduces aromatic character and specific electronic properties associated with fluorine substitution. The fluorine atom, positioned meta to the benzylic carbon, significantly influences the electronic distribution within the aromatic ring due to its high electronegativity (3.98) and unique electronic properties. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kJ/mol, contributing to the thermal and chemical stability of the compound.
The tert-butyl carbamate group attached to the 4-position of the piperidine ring serves both as a protecting group and as a bioisostere for other functional groups. The carbamate linkage exhibits amide-ester hybrid characteristics, providing chemical stability while maintaining the ability to participate in hydrogen bonding interactions through both the carbonyl oxygen and the NH group.
The compound's structural complexity arises from the integration of multiple chemical functionalities, each contributing distinct properties that collectively determine its overall chemical behavior and potential biological activity. The strategic combination of these structural elements reflects sophisticated molecular design principles employed in modern pharmaceutical chemistry, where the goal is to optimize multiple molecular properties simultaneously through careful structural modifications.
Properties
IUPAC Name |
tert-butyl N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-7-9-20(10-8-15)12-13-5-4-6-14(18)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFPELRTVKTVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(3-fluorobenzyl)piperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl carbamate group or the fluorine atom on the benzyl ring. .
Scientific Research Applications
Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
Tert-Butyl piperidin-4-ylcarbamate: Lacks the 3-fluorobenzyl group, making it less complex and potentially less active in certain applications.
Tert-Butyl 4-(4-fluorobenzyl)-3-methylpiperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring, which may alter its chemical and biological properties.
Phenylboronic acid: Although structurally different, it shares some reactivity patterns with tert-butyl derivatives and is used in similar synthetic applications .
Biological Activity
tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
- Molecular Formula : C17H25FN2O2
- Molecular Weight : 308.4 g/mol
- Structure : This compound features a piperidine ring substituted with a tert-butyl group and a 3-fluorobenzyl moiety, which is crucial for its biological activity.
Research indicates that compounds similar to this compound often act through various mechanisms, including:
- Inhibition of Kinases : Compounds with similar structures have shown inhibitory effects on kinases such as GSK-3β, which is involved in numerous cellular processes including cell proliferation and survival .
- Antimicrobial Activity : The compound may exhibit antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds structurally related to this compound. These studies employed the agar-well diffusion method against various bacterial strains, yielding the following results:
| Compound Type | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Benzylpiperazine derivatives | E. coli | 11 - 14 | 6 - 12.5 |
| Benzylpiperazine derivatives | S. aureus | 9 - 12 | 6 - 12.5 |
| Hydrolyzed peptide conjugates | C. albicans | 10 - 29 | 6 - 25 |
These results indicate that compounds with similar structures can exhibit significant antimicrobial activity, suggesting potential therapeutic applications .
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines revealed that certain derivatives of piperidine compounds exhibited selective cytotoxic effects. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-22 (neuronal) | >1000 |
| Compound B | BV-2 (microglial) | <20 |
These findings suggest that while some derivatives are non-cytotoxic at therapeutic concentrations, others may have significant cytotoxic effects at lower doses .
Case Studies
- GSK-3β Inhibition : A study demonstrated that a related compound exhibited an IC50 value of 8 nM against GSK-3β, indicating potent inhibition which could be leveraged for neuroprotective strategies .
- Antimicrobial Efficacy : Another investigation into a series of benzylpiperazine derivatives showed enhanced antibacterial activity against E. coli and S. aureus, with zone of inhibition values comparable to conventional antibiotics .
Q & A
Q. What is the standard laboratory synthesis protocol for tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate?
- Methodological Answer : The synthesis involves reacting 1-(3-fluorobenzyl)piperidin-4-amine with tert-butyl chloroformate in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is typically used as a base to neutralize HCl byproduct. The reaction proceeds at room temperature for 4–6 hours, followed by extraction and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >90% purity. Key parameters include stoichiometric control (1:1.1 amine-to-chloroformate ratio) and anhydrous conditions .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the tert-butyl group (δ ~1.4 ppm for CH₃), fluorobenzyl protons (δ 6.7–7.2 ppm), and carbamate carbonyl (δ ~155 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+ at m/z 337.18 for C₁₈H₂₆FN₂O₂).
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3320 cm⁻¹) validate the carbamate group .
Q. How does the 3-fluorobenzyl substituent influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing fluorine atom increases the compound’s lipophilicity (logP ~2.8) compared to non-fluorinated analogs, enhancing membrane permeability. Polar surface area (PSA) calculations (~45 Ų) suggest moderate solubility in polar aprotic solvents (e.g., DMSO). The meta-fluorine position minimizes steric hindrance, favoring interactions with aromatic residues in biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Solvent : Compare DCM vs. THF (lower boiling point aids removal).
- Base : TEA vs. DMAP (catalytic bases may reduce side reactions).
- Temperature : Room temperature vs. 0°C (controls exothermicity).
Post-reaction, employ HPLC-PDA to quantify impurities (e.g., unreacted amine <2%). Scale-up via flow chemistry reduces batch variability .
Q. What strategies resolve contradictory bioactivity data across similar derivatives?
- Methodological Answer : Analyze structural analogs to isolate substituent effects:
| Derivative | Substituent Position | IC₅₀ (μM) | LogP | Reference |
|---|---|---|---|---|
| 3-Fluorobenzyl | Meta | 0.45 | 2.8 | |
| 4-Fluorobenzyl | Para | 1.2 | 2.7 | |
| 3-Bromobenzyl | Meta | 0.78 | 3.1 |
Discrepancies arise from steric/electronic differences. Validate using isothermal titration calorimetry (ITC) to compare binding affinities to target enzymes .
Q. How to assess metabolic stability in preclinical studies?
- Methodological Answer :
- In vitro : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clₙₜ).
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Metabolite ID : Use HR-MS/MS to detect oxidative defluorination or piperidine ring hydroxylation .
Q. What computational methods predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Dock into kinase ATP-binding pockets (e.g., EGFR) using AutoDock Vina. Prioritize poses with fluorobenzyl in hydrophobic subpockets.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Quantify RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show no effect?
- Methodological Answer : Divergent results may stem from:
- Assay Conditions : Varying bacterial strains (Gram+ vs. Gram-) or culture media (Mueller-Hinton vs. LB agar).
- Compound Stability : Degradation in aqueous buffers (pH-dependent hydrolysis of carbamate).
Address by:
Repeating assays under standardized CLSI guidelines.
Pre-treating compound with stabilizers (e.g., 0.1% BSA).
Quantifying minimum inhibitory concentration (MIC) via broth microdilution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
